Dichotomain A

Description

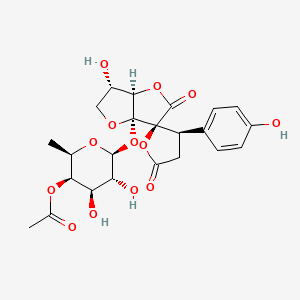

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H26O13 |

|---|---|

Molecular Weight |

510.4 g/mol |

IUPAC Name |

[(2R,3R,4R,5R,6S)-6-[(3S,3'R,3aR,6S,6aR)-3-hydroxy-3'-(4-hydroxyphenyl)-5,5'-dioxospiro[3,3a-dihydro-2H-furo[3,2-b]furan-6,2'-oxolane]-6a-yl]oxy-4,5-dihydroxy-2-methyloxan-3-yl] acetate |

InChI |

InChI=1S/C23H26O13/c1-9-18(33-10(2)24)16(28)17(29)20(32-9)36-23-19(14(26)8-31-23)34-21(30)22(23)13(7-15(27)35-22)11-3-5-12(25)6-4-11/h3-6,9,13-14,16-20,25-26,28-29H,7-8H2,1-2H3/t9-,13-,14+,16-,17-,18+,19-,20+,22-,23-/m1/s1 |

InChI Key |

WXRMPHJTFVNFHA-NXMLRQGKSA-N |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@]23[C@@H]([C@H](CO2)O)OC(=O)[C@]34[C@H](CC(=O)O4)C5=CC=C(C=C5)O)O)O)OC(=O)C |

Canonical SMILES |

CC1C(C(C(C(O1)OC23C(C(CO2)O)OC(=O)C34C(CC(=O)O4)C5=CC=C(C=C5)O)O)O)OC(=O)C |

Synonyms |

dichotomain A |

Origin of Product |

United States |

Isolation and Origin Research of Dichotomain a

Methodologies for Source Organism Identification and Characterization

Phylogenetic and Taxonomic Studies of Producing Organisms

Dichotomain A is a highly oxygenated phenolic derivative originally isolated from the fronds of the fern Dicranopteris dichotoma. nih.gov The producing organism, Dicranopteris dichotoma, is a member of the Gleicheniaceae family, commonly known as forked ferns. These ferns are recognized as pioneer plants, often colonizing disturbed or nutrient-poor soils. informahealthcare.com

The identification and classification of the source organism rely on established taxonomic principles. This involves morphological examination of the plant's features, such as frond structure, sorus arrangement, and spore characteristics, to place it within the genus Dicranopteris and species dichotoma.

In broader research concerning natural product discovery, particularly from microorganisms like fungi, molecular phylogenetic analysis is a crucial tool. news-medical.net This technique studies the evolutionary relationships between organisms by comparing their DNA or protein sequences. nih.gov For fungi, for instance, gene sequences are used to reconstruct their phylogeny, which has revealed that fungi first diverged from the archaeal/eukaryotic lineage. libretexts.org Such analyses provide a framework for understanding the evolutionary context of secondary metabolite production. news-medical.netnih.gov

Ecological Context of Natural Product Expression

The production of secondary metabolites like this compound is often linked to the organism's ecological niche and its interactions with the environment. rsc.org For plants like Dicranopteris dichotoma, which are pioneer species, the production of unique chemical compounds can serve as a defense mechanism against herbivores, pathogens, or competing plants. informahealthcare.com The rhizosphere, or the soil region directly influenced by root secretions, of D. dichotoma harbors a complex microbial community, and the chemical constituents of the plant can influence these interactions. informahealthcare.comresearchgate.net

In fungi, the ecological role of many secondary metabolites is still under investigation, but they are known to be used for defense, symbiosis, or attacking other organisms. rsc.org Fungi associated with marine environments or those living as endophytes within plants are known to produce a diverse array of indole (B1671886) alkaloids, often as a response to their specific and sometimes extreme living conditions. researchgate.netnih.gov The expression of these compounds can be a fitness adaptation to a specific ecological niche, providing benefits such as antimicrobial defense. nih.gov

Advanced Extraction and Partitioning Techniques for Complex Natural Extracts

The isolation of this compound from its natural source involves a multi-step process beginning with extraction and partitioning to separate the compound of interest from the complex mixture of molecules within the organism.

For the initial isolation of this compound, the air-dried and powdered fronds of Dicranopteris dichotoma were subjected to extraction with 95% ethanol (B145695). nih.gov This process yields a crude extract containing a wide variety of compounds. This crude extract is then suspended in water and partitioned sequentially with different solvents of increasing polarity. A common solvent used in this step for similar natural products is ethyl acetate (B1210297), which separates compounds based on their solubility. mdpi.comresearchgate.net

The general workflow for extracting secondary metabolites from a source organism, such as a fungus or plant, is outlined below:

| Step | Description | Common Solvents/Methods |

| 1. Extraction | The source material (e.g., dried plant matter, fungal culture) is treated with a solvent to dissolve the target compounds, creating a crude extract. | Ethanol, Methanol (B129727), Ethyl Acetate, Chloroform (B151607). nih.govsmujo.idmdpi.com |

| 2. Concentration | The solvent from the crude extract is evaporated, often under reduced pressure, to yield a concentrated residue. | Rotary evaporator. smujo.id |

| 3. Partitioning | The concentrated extract is suspended in a water-based solution and mixed with an immiscible organic solvent. Compounds distribute between the two layers based on their polarity, allowing for a preliminary separation. This step can be repeated with various solvents. | Ethyl acetate, n-hexane, Dichloromethane. nih.govmdpi.com |

This initial separation is crucial for reducing the complexity of the mixture before proceeding to more refined purification techniques. nih.gov

Chromatographic Purification Strategies for Isolation of this compound

Following initial extraction and partitioning, chromatographic techniques are essential for the purification of this compound to homogeneity. advancechemjournal.comresearchgate.net This involves passing the semi-purified extract through a stationary phase, where compounds separate based on their differential interactions with the stationary and mobile phases.

The ethyl acetate-soluble fraction obtained from the partitioning of the Dicranopteris dichotoma extract was subjected to repeated column chromatography over silica (B1680970) gel. nih.gov This is a form of flash chromatography. Further separation was achieved using Sephadex LH-20, a size-exclusion chromatography resin, and by utilizing preparative thin-layer chromatography (pTLC). nih.gov

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the final purification of natural products. teledynelabs.comnih.gov It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate significant quantities of a target compound. metwarebio.com While the specific use of preparative HPLC for the initial isolation of this compound is not detailed in the primary literature, it is a standard method for purifying compounds of similar complexity to achieve high purity. nih.govresearchgate.netresearchgate.net

A typical preparative HPLC process involves:

Column: A column packed with a stationary phase, often C18-bonded silica for reversed-phase chromatography. metwarebio.com

Mobile Phase: A solvent or mixture of solvents that carries the sample through the column.

Detector: A UV detector to monitor the elution of compounds.

Fraction Collector: To collect the purified compound as it elutes from the column.

This method is invaluable for isolating active compounds for further structural and biological studies. teledynelabs.com

Countercurrent Chromatography and Flash Chromatography

Flash Chromatography , a rapid form of column chromatography using pressure to increase solvent flow rate, was employed in the purification of this compound. The ethyl acetate fraction was repeatedly subjected to silica gel column chromatography, which is a form of flash chromatography, using a gradient of chloroform and acetone (B3395972) as the mobile phase. nih.gov This technique is a fundamental step in the purification of many natural products. smujo.idmdpi.com

Countercurrent Chromatography (CCC) is another liquid-liquid purification technique that separates compounds based on their differential partitioning between two immiscible liquid phases. While not explicitly mentioned in the isolation of this compound, it is a valuable tool for separating polar compounds from complex natural extracts and is often used in conjunction with other chromatographic methods like HPLC. researchgate.net

Structural Elucidation of Dichotomain A: Advanced Spectroscopic and Computational Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignmentnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the structural elucidation of organic molecules in solution. researchgate.netbhu.ac.in For Dichotomain A, a suite of NMR experiments was employed to piece together its complex framework, from the basic carbon-hydrogen backbone to the subtle details of its three-dimensional arrangement. nih.gov

One-dimensional (1D) NMR provides fundamental information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR) within a molecule. researchgate.netsavemyexams.com The ¹H NMR spectrum of this compound reveals the number of distinct proton environments, their electronic surroundings (chemical shift), their multiplicity (spin-spin coupling), and the relative number of protons in each environment (integration). columbia.eduresearchgate.net Similarly, the ¹³C NMR spectrum indicates the number of non-equivalent carbon atoms and their chemical nature (e.g., alkyl, olefinic, carbonyl). creative-biostructure.comnumberanalytics.com

Table 1: Illustrative ¹H and ¹³C NMR Data for a Hypothetical Structural Fragment of this compound

| Position | ¹³C Chemical Shift (δC, ppm) | ¹H Chemical Shift (δH, ppm) | Multiplicity (J in Hz) |

| 1 | 170.1 | - | - |

| 2 | 85.2 | 4.85 | d (3.5) |

| 3 | 45.6 | 2.10 | m |

| 3a | 1.95 | m | |

| 4 | 120.5 | 5.90 | dd (10.2, 2.1) |

| 5 | 135.8 | 6.10 | d (10.2) |

| 6 | 98.7 | 5.15 | s |

Note: This table is illustrative. The actual detailed spectral data for this compound can be found in the primary literature. nih.gov

While 1D NMR provides a list of ingredients, two-dimensional (2D) NMR experiments reveal how these individual atoms are connected, forming the molecular structure. columbia.edunih.gov

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. acdlabs.comqorganica.eslibretexts.org In the structural elucidation of this compound, COSY spectra were crucial for establishing the connectivity of adjacent protons, allowing for the tracing of spin systems and the assembly of molecular fragments. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. libretexts.orgtorvergata.it This powerful technique provides unambiguous one-bond C-H connections, which is a critical step in assigning the ¹³C NMR spectrum. nih.govcolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): To connect the molecular fragments, HMBC experiments are used. columbia.eduresearchgate.netresearchgate.net This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly important for identifying connections involving quaternary carbons (carbons with no attached protons) and for linking different spin systems across heteroatoms. nih.gov

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of protons, regardless of whether they are connected through bonds. researchgate.netlibretexts.orgresearchgate.net By observing through-space correlations (NOEs or ROEs), the relative stereochemistry and conformation of this compound were determined. nih.govinnovareacademics.in For molecules of intermediate size, ROESY is often preferred as it circumvents the issue of zero or very weak NOE signals. researchgate.net

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can be further investigated by analyzing NMR anisotropy effects. chemguide.co.uk The chemical shift of a nucleus can be influenced by the magnetic fields generated by nearby functional groups, an effect that is dependent on their relative spatial orientation. In complex molecules like this compound, these subtle shifts, in conjunction with coupling constant analysis (e.g., using the Karplus relationship) and NOESY/ROESY data, are instrumental in defining the relative configuration of stereocenters. nih.gov

Quantitative NMR (qNMR) is a technique that allows for the determination of the concentration or purity of a substance by comparing the integral of an analyte's NMR signal to that of a certified internal standard. The area of an NMR peak is directly proportional to the number of nuclei contributing to that signal. While not explicitly detailed in the initial report on this compound, qNMR is a valuable method in natural product research for assessing the purity of isolated compounds without the need for identical reference material. nih.gov

Stereochemical and Conformational Elucidation via NMR Anisotropy Effects

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysisnih.gov

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool in natural product chemistry for determining the molecular weight and elemental composition of a compound.

Table 2: HRMS Data for this compound

| Ionization Mode | Ion Formula | Calculated m/z | Found m/z |

| ESI+ | [C₂₄H₂₄O₁₂ + Na]⁺ | 527.1160 | 527.1165 |

Note: This table is illustrative. The molecular formula and exact mass are consistent with the findings for this compound. nih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Subunit Delineation

Mass spectrometry (MS) was a key tool in the initial characterization of this compound, establishing its molecular formula as C₂₃H₂₆O₁₃. hcmue.edu.vnacs.org High-resolution mass spectrometry (HRMS) would have provided the accurate mass measurement necessary to confirm this elemental composition.

While tandem mass spectrometry (MS/MS) is a powerful technique for delineating structural subunits by inducing and analyzing the fragmentation of a selected precursor ion, the foundational literature on this compound does not specify the use of MS/MS for this purpose. hcmue.edu.vncas.cnwikipedia.orgnationalmaglab.org The primary reports focus on the use of MS for molecular weight and formula determination rather than detailed fragmentation analysis for subunit mapping. hcmue.edu.vncas.cn Therefore, specific fragmentation pathways and the resulting daughter ions for this compound are not documented in the available scientific literature.

Ion Mobility Spectrometry (IMS-MS) for Gas-Phase Conformation Analysis

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) provides valuable information on the three-dimensional shape and size of ions in the gas phase by measuring their mobility through a buffer gas. synopsys.com This technique can distinguish between isomers and conformers. synopsys.com However, a review of the scientific literature concerning the structural elucidation of this compound indicates that IMS-MS was not employed. nih.govhcmue.edu.vncas.cnnih.gov The conformational and structural analysis relied on other spectroscopic methods.

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

The unambiguous determination of the intricate three-dimensional structure and absolute stereochemistry of this compound was accomplished through single-crystal X-ray diffraction. nih.govhcmue.edu.vncas.cn This powerful technique provides precise atomic coordinates, bond lengths, and bond angles, revealing the complete molecular conformation in the solid state. bvsalud.orgyoutube.com

The compound was isolated, and suitable crystals were prepared for analysis. The resulting diffraction data allowed for the complete assignment of all stereogenic centers within the complex spirodilactone (B1204692) structure. hcmue.edu.vncas.cn The crystallographic data serves as the definitive proof of the molecule's architecture. While the specific crystallographic parameters are deposited in specialized databases such as the Cambridge Crystallographic Data Centre (CCDC), a summary of the key findings from the X-ray analysis is presented below. youtube.comwikipedia.org

Table 1: Summary of X-ray Crystallography Findings for this compound

| Parameter | Finding | Reference |

| Method | Single-Crystal X-ray Diffraction | hcmue.edu.vncas.cn |

| Outcome | Definitive determination of relative and absolute stereochemistry. | nih.govhcmue.edu.vn |

| Key Structural Feature | Confirmed the presence and conformation of a unique spirodilactone moiety. | hcmue.edu.vncas.cn |

| Data Deposition | Crystallographic data for novel structures are typically deposited in the Cambridge Structural Database (CSD). | youtube.comwikipedia.org |

Chiroptical Spectroscopy for Absolute Configuration Assignment (e.g., Electronic Circular Dichroism)

Chiroptical techniques, such as Electronic Circular Dichroism (ECD), are instrumental in assigning the absolute configuration of chiral molecules in solution by comparing experimental spectra with quantum chemical calculations. researchgate.netnumberanalytics.com However, for this compound, the absolute configuration was unequivocally determined by X-ray crystallography. hcmue.edu.vncas.cn The primary literature does not report the use of ECD or other chiroptical methods for the assignment of its absolute configuration. nih.govhcmue.edu.vncas.cnnih.gov

Integration of Spectroscopic Data with Computational Chemistry

Modern structural elucidation often integrates experimental data with computational chemistry to validate structures and explore conformational landscapes. mit.eduarxiv.org

Density Functional Theory (DFT) Calculations for Spectroscopic Prediction and Validation

Density Functional Theory (DFT) is a computational method used to predict spectroscopic properties (like NMR chemical shifts or ECD spectra) that can be compared against experimental data to corroborate a proposed structure. synopsys.comwikipedia.org This approach is particularly useful when X-ray quality crystals cannot be obtained. For this compound, the definitive structural proof was provided by X-ray crystallography, and the primary literature does not indicate that DFT calculations were utilized for spectroscopic prediction or validation. hcmue.edu.vncas.cn

Biosynthesis of Dichotomain a

Investigation of Precursor Pathways

There is no published research investigating the specific precursor pathways, such as the mevalonate (B85504) (MVA) or 2-C-methyl-D-erythritol 4-phosphate/1-deoxy-D-xylulose 5-phosphate (MEP/DOXP) pathways, in the biosynthesis of either form of Dichotomain A. While β-carboline alkaloids are known to derive from tryptophan, and the MEP/DOXP and MVA pathways are fundamental for producing isoprenoid precursors in plants, no studies have explicitly linked these to the biosynthesis of this compound. researchgate.net For the ascorbic acid-related this compound, these isoprenoid pathways are not the expected biosynthetic origin. slideshare.net

Proposed Biosynthetic Pathway of this compound

There are no experimentally supported, proposed biosynthetic pathways for this compound available in published research. The general pathway for β-carboline alkaloids involves a Pictet-Spengler reaction between a tryptamine (B22526) derivative and an aldehyde or keto acid, followed by oxidation. acs.orgresearchgate.net However, a specific pathway detailing the intermediates and enzymes leading to this compound in Stellaria dichotoma has not been proposed or investigated. Similarly, no pathway has been suggested for the formation of the complex spirodilactone (B1204692) structure of this compound from Dicranopteris dichotoma.

Metabolic Engineering Strategies for Enhanced Production or Analog Generation

No studies on metabolic engineering to enhance the production of this compound or to generate novel analogs have been reported. Research in metabolic engineering has been conducted on other tryptophan-derived alkaloids, such as manipulating tryptophan decarboxylase or strictosidine (B192452) synthase to create novel compounds in host organisms like Catharanthus roseus or rice, but these efforts are not related to this compound. researchgate.netnih.govnih.govpnas.org

Stable Isotope Labeling Studies for Pathway Tracing

There is no evidence of stable isotope labeling studies having been performed to trace the biosynthetic pathway of this compound. This technique has been successfully applied to confirm precursors for other β-carboline alkaloids, for instance, by feeding organisms with ¹³C-labeled L-tryptophan, but no such research has been published for the specific case of this compound. nih.govx-mol.com

Chemical Synthesis Strategies for Dichotomain a and Analogues

Retrosynthetic Analysis of Dichotomain A: Strategic Disconnections and Transformative Steps

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. libretexts.orgnumberanalytics.comewadirect.comjournalspress.com This process of breaking bonds, known as disconnection, is the reverse of a chemical reaction and is guided by an understanding of known chemical transformations. libretexts.orgethz.ch The goal is to devise a logical and efficient synthetic plan. libretexts.orgnumberanalytics.com

For a complex molecule like this compound, the analysis begins by identifying key structural features and strategic bonds for disconnection. The core of this compound features a strained 1-azabicyclo[4.2.2]decane skeleton. d-nb.info Synthetic strategies often envision the formation of this key framework late in the synthesis.

A common retrosynthetic approach for related alkaloids involves a cascade or domino reaction to construct the polycyclic system efficiently. d-nb.info For instance, a plausible disconnection strategy for a related pseudo-aminal type monoterpene indole (B1671886) alkaloid involved breaking the pseudo-aminal C-N bond and the bond forming the bicyclic system. d-nb.info This leads back to a precursor that can be assembled through a cascade reaction involving an iminophosphorane and a subsequent Mannich reaction. d-nb.info This highlights a powerful strategy where complex architecture is rapidly built from a more linear precursor in a single, orchestrated sequence.

The logic behind selecting specific disconnections is to simplify the target into fragments (synthons) that correspond to readily available synthetic equivalents (reagents). ethz.ch The process is repeated until simple, often commercially available, starting materials are reached, thus creating a "synthetic tree" of possible routes. libretexts.org

Development of Novel Total Synthesis Approaches

The total synthesis of complex natural products like this compound is a significant achievement that tests the limits of current synthetic methodologies. scripps.edustanford.edu These endeavors often lead to the discovery of new reactions and strategies. scripps.edu

Stereoselective and Enantioselective Methodologies

The control of stereochemistry is a paramount challenge in the synthesis of this compound, which possesses multiple stereocenters. Stereoselective synthesis refers to any reaction that preferentially forms one stereoisomer over others. chemistrydocs.com This can be further classified into diastereoselective (favoring one diastereomer) and enantioselective (favoring one enantiomer) reactions. wikipedia.orgreddit.com

Achieving high levels of stereocontrol often requires the use of:

Chiral Auxiliaries: An enantiopure group is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. ethz.ch

Chiral Catalysts: A small amount of a chiral, non-racemic catalyst is used to produce a large amount of an enantioenriched product. ethz.ch This is a highly efficient method.

Substrate Control: A pre-existing stereocenter in the molecule directs the formation of new stereocenters. chemistrydocs.com

In the synthesis of a related monoterpene indole alkaloid, a key step involved an intramolecular chirality-transferring Michael reaction, where the stereochemistry was controlled by the choice of solvent. d-nb.info Another example from a different complex synthesis utilized an Evans-type aldol (B89426) reaction to establish two contiguous stereocenters early in the route. organic-chemistry.org Such methods are crucial for building the correct three-dimensional structure of the target molecule. wikipedia.orgethz.ch

Cascade Reactions and Green Chemistry Principles in Synthesis

Cascade reactions, also known as domino or tandem reactions, are processes involving at least two consecutive transformations where each subsequent reaction is triggered by the functionality formed in the previous step. wikipedia.org These reactions are highly efficient as they allow for the construction of complex molecules from simple starting materials in a single operation, without isolating intermediates. wikipedia.orgmdpi.com This approach offers significant advantages, including:

Atom Economy: More atoms from the reactants are incorporated into the final product. 20.210.105

Reduced Waste: Fewer solvents and reagents are used, and fewer purification steps are needed. 20.210.105nih.gov

These benefits align perfectly with the principles of "green chemistry," which aims to design chemical processes that are environmentally benign. 20.210.105nih.gov A notable example in the synthesis of a related alkaloid involved a cascade sequence that began with the generation of an iminophosphorane, followed by acidification and a subsequent Mannich reaction to furnish the complex polycyclic core in a high yield of 88%. d-nb.info Such biomimetic, cascade-driven strategies are at the forefront of modern synthetic chemistry. chemrxiv.orggoettingen-research-online.deresearchgate.net

Semisynthesis of this compound from Related Natural Precursors

Semisynthesis, or partial chemical synthesis, is a strategy that utilizes structurally related natural products, isolated from natural sources, as advanced starting materials. wikipedia.org This approach can be significantly more efficient than a total synthesis, especially for complex molecules, as nature has already performed the difficult task of assembling the core scaffold. wikipedia.org

While specific semisynthetic routes to this compound itself are not prominently documented in the provided search results, the strategy is widely applied for other complex natural products. For example, the anticancer drug paclitaxel (B517696) is commercially produced via semisynthesis from 10-deacetylbaccatin III, a more abundant precursor isolated from the European yew tree. wikipedia.org Similarly, trabectedin, another anticancer agent, is produced by semisynthesis from a terrestrial natural product. ethz.ch

For this compound, a hypothetical semisynthetic route could start from another monoterpene indole alkaloid that shares a significant portion of its carbon skeleton. Chemical modifications, such as oxidation, reduction, or bond-forming reactions, would then be employed to convert this precursor into the final target molecule. This approach would be particularly valuable if a related, more abundant natural product from Tabernaemontana dichotoma or other species could be identified. mdpi.comresearchgate.netmdpi-res.com

Synthetic Route Optimization for Scalability in Academic Research

Optimizing a synthetic route is crucial for producing sufficient quantities of a compound for in-depth biological evaluation. hilarispublisher.com Scalability refers to the ability of a synthesis to be performed on a larger scale without significant drops in yield or purity. innosyn.compreprints.org Key factors in route optimization include improving reaction yields, reducing the number of steps, using less expensive and hazardous reagents, and developing purification methods that are amenable to larger scales. innosyn.comrsc.org

Diversification of this compound Skeleton through Synthetic Modifications

Once a viable synthetic route to a natural product is established, it can be adapted to create a library of analogues, which are molecules with modified structures. This process of diversification is essential for structure-activity relationship (SAR) studies, which aim to understand which parts of the molecule are responsible for its biological activity. ethz.ch By systematically altering different functional groups and structural features, chemists can potentially develop new compounds with improved potency or other desirable properties. scripps.edu

The synthesis of analogues can be achieved by:

Late-stage functionalization: Modifying the final natural product or a late-stage intermediate.

Divergent synthesis: Using a common intermediate to create a range of different products.

For example, the xenicane family of natural products has been diversified by creating structures with different transannular ring fusions or by incorporating additional rings. ethz.ch This exploration of chemical space around the natural product scaffold is a powerful strategy in drug discovery and chemical biology. scripps.edu While specific diversification efforts for the this compound skeleton are not detailed in the provided results, any successful total synthesis would open the door to such investigations, allowing researchers to probe the structural requirements for its biological effects.

Structure Activity Relationship Sar Studies of Dichotomain a and Its Analogues

Rational Design and Synthesis of Dichotomain A Derivatives

The rational design of novel bioactive compounds is a cornerstone of modern drug discovery, moving beyond serendipitous findings to a more targeted approach. researchgate.netafjbs.com The synthesis of derivatives of a natural product like this compound would be guided by its complex chemical structure, with the aim of identifying which parts of the molecule are essential for its biological effects. researchgate.netmdpi.com

The intricate structure of this compound offers several avenues for synthetic modification. Key functional groups that would likely be targeted for derivatization include the phenolic hydroxyl group, the secondary hydroxyl groups on the sugar moiety, and the lactone rings. Synthetic strategies could involve:

Modification of the Phenolic Hydroxyl Group: This group could be converted to ethers or esters to probe the importance of its hydrogen-bonding capacity and acidity for biological activity.

Acylation or Alkylation of the Sugar Moiety: The hydroxyl groups on the sugar could be modified to explore the role of this part of the molecule in solubility and target recognition.

Modification of the Lactone Rings: Opening or altering the lactone rings would help to determine their necessity for the compound's activity.

Simplification of the Scaffold: The synthesis of simplified analogues that retain key structural features, such as the spiro-lactone system or the substituted phenolic ring, could lead to the identification of the core pharmacophore.

A hypothetical series of rationally designed this compound derivatives is presented in the interactive table below to illustrate this process.

| Derivative ID | Modification Site | Modification Type | Predicted Change in Property |

| DA-001 | Phenolic -OH | Methylation | Increased lipophilicity, loss of H-bond donor |

| DA-002 | Sugar -OH | Acetylation | Increased lipophilicity, steric bulk |

| DA-003 | Lactone Ring A | Ring Opening | Loss of constrained conformation |

| DA-004 | Sugar Moiety | Removal | Assess importance of glycosylation |

Methodologies for SAR Determination

The determination of structure-activity relationships relies on a combination of computational and experimental techniques to correlate changes in a molecule's structure with its biological response. researchgate.netCurrent time information in Bangalore, IN.

Ligand-Based and Receptor-Based Pharmacophore Modeling

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features required for a molecule's biological activity. nih.govrmit.edu.auresearchgate.netsemanticscholar.orgymerdigital.comresearchgate.netnih.gov

Ligand-Based Pharmacophore Modeling: This approach is utilized when the structure of the biological target is unknown. It involves aligning a set of active molecules and extracting their common chemical features. For this compound, a hypothetical ligand-based pharmacophore model could be generated from its known structure, identifying key features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. This model could then be used to screen virtual libraries for other molecules with a similar arrangement of features.

Receptor-Based Pharmacophore Modeling: When the three-dimensional structure of the biological target is available, a receptor-based pharmacophore model can be developed. This model is derived from the interactions observed between the ligand and the active site of the target. As the biological target of this compound is not yet identified, this approach is currently not applicable.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a mathematical approach that aims to find a statistical relationship between the chemical properties of a series of compounds and their biological activities. rsc.orgnih.govwisdomlib.orgmdpi.comtandfonline.comhabitas.org.ukacs.orgsemanticscholar.orgscispace.com A QSAR model can be represented by an equation:

Biological Activity = f(Physicochemical Properties and/or Structural Properties) + error tandfonline.com

To develop a QSAR model for this compound analogues, a series of derivatives would first be synthesized and their biological activities determined. Then, a variety of molecular descriptors for each analogue would be calculated, including:

Hydrophobicity parameters: such as logP.

Electronic parameters: such as Hammett constants, which describe the electron-withdrawing or -donating ability of substituents.

Steric parameters: such as Taft steric parameters or molecular volume.

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would then be used to generate an equation that best correlates the descriptors with the biological activity. The following interactive table provides a hypothetical dataset for a QSAR analysis of this compound analogues.

| Derivative ID | logP | Electronic Parameter (σ) | Steric Parameter (Es) | Biological Activity (IC50, µM) |

| DA-001 | 2.5 | 0.1 | -0.5 | 10.2 |

| DA-002 | 3.1 | -0.2 | -1.2 | 5.8 |

| DA-003 | 1.8 | 0.0 | -0.1 | 25.1 |

| DA-004 | 2.2 | 0.3 | -0.8 | 8.5 |

Identification of Essential Structural Motifs for Biological Interactions

A key aspect of SAR studies is the identification of specific structural motifs within a molecule that are crucial for its interaction with a biological target. nih.govscispace.comnih.gov The structure of this compound contains several distinct motifs that could be essential for its activity:

The Phenolic Ring: This aromatic system may be involved in pi-stacking interactions with the biological target. The hydroxyl group can act as a hydrogen bond donor or acceptor.

The Sugar Moiety: The glycosidic component can greatly influence the solubility and pharmacokinetic properties of the molecule. It may also form important hydrogen bonds with the target.

Elucidation of Conformational Effects on Biological Response

The biological activity of a molecule is not only dependent on its chemical structure but also on its three-dimensional conformation. ekb.egpharmasm.commdpi.com this compound has multiple stereocenters and rotatable bonds, meaning it can adopt various conformations in solution. The specific conformation that binds to the biological target is known as the bioactive conformation.

Computational methods such as molecular dynamics (MD) simulations can be used to explore the conformational landscape of this compound and its analogues. mdpi.com By understanding the preferred conformations and the energy barriers between them, researchers can design more rigid analogues that are "locked" in the bioactive conformation, potentially leading to increased potency and selectivity.

Development of Computational SAR Models for Predictive Research

The culmination of SAR studies is often the development of computational models that can predict the biological activity of novel, unsynthesized compounds. researchgate.netCurrent time information in Bangalore, IN.semanticscholar.org These models, which can be based on pharmacophores or QSAR equations, are invaluable tools for virtual screening and lead optimization.

A validated QSAR model for this compound analogues could be used to:

Predict the activity of a large virtual library of potential derivatives, prioritizing the most promising candidates for synthesis.

Guide the design of new analogues with improved properties by suggesting which structural modifications are likely to be beneficial.

By integrating various computational approaches, a comprehensive in silico SAR model can be built. This predictive model would significantly accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested, saving time and resources.

Investigations into the Biological Activity Mechanisms of Dichotomain a

Molecular Target Identification and Validation

Detailed studies aimed at the specific identification and validation of molecular targets for Dichotomain A are not present in the current body of scientific literature. Research has predominantly focused on the biological effects of crude extracts from plants such as Dicranopteris linearis, in which this compound is a known component. nih.govresearchgate.net While these extracts exhibit properties such as hepatoprotective and antinociceptive effects, the specific molecular targets of this compound responsible for or contributing to these activities have not been elucidated. nih.govresearchgate.net A single study noted weak anti-HIV activity for this compound, but did not specify the molecular target. researchgate.net

Direct Target Binding Assays (e.g., surface plasmon resonance, isothermal titration calorimetry)

There is no publicly available scientific data from direct target binding assays, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), conducted with the isolated this compound compound. Such studies are crucial for confirming a direct physical interaction between a compound and its potential molecular target and for quantifying the binding affinity and kinetics. The absence of this data means that no specific molecular targets have been confirmed for this compound through these methods.

Receptor-Ligand Interaction Profiling

Currently, there are no receptor-ligand interaction profiles available for this compound. Investigations into the antinociceptive mechanisms of the methanol (B129727) extract of Dicranopteris linearis indicated that the effects might be mediated through the opioidergic system, as the activity was reversed by the non-selective opioid antagonist, naloxone. nih.gov This suggests that one or more compounds within the extract may act as ligands for opioid receptors. However, these studies did not isolate this compound or confirm it as the active ligand.

Cellular Mechanistic Investigations

Cellular-level mechanistic studies have been performed on extracts containing this compound, but not on the isolated compound itself.

Impact on Cellular Signaling Pathways (e.g., kinase activation, transcription factor modulation)

The impact of this compound on specific cellular signaling pathways has not been independently determined. Research on a chloroform (B151607) extract of Dicranopteris linearis leaves, which contains this compound, demonstrated hepatoprotective effects in rats. nih.gov This activity was partly attributed to the modulation of the endogenous antioxidant defense system, which involves various signaling cascades. nih.gov Another study on a methanol extract of the same plant suggested that its pain-relieving effects could be linked to the modulation of several pathways, including the glutamatergic system, the bradykininergic system, and the protein kinase C (PKC) pathway. nih.gov However, it is important to note that these observed effects are from a complex mixture of phytochemicals, and the specific contribution of this compound to the modulation of these pathways has not been established.

Gene Expression and Proteomic Profiling in Response to this compound Exposure

There are no published studies that have conducted gene expression or proteomic profiling on cells or tissues in response to exposure to the isolated this compound compound. Such analyses would be invaluable in providing a broad, unbiased view of the cellular processes affected by this compound and could help in identifying its molecular targets and mechanisms of action.

Subcellular Localization and Interaction Studies

Information regarding the subcellular localization of this compound is not available in the current scientific literature. Studies on protein subcellular localization are crucial for understanding a compound's mechanism of action, as the specific location of a target protein dictates its function and interaction with other molecules. creative-proteomics.comuniprot.org Techniques such as immunofluorescent labeling and the use of fluorescent protein tags are commonly employed for this purpose. creative-proteomics.com Without any identified molecular target or studies on the compound itself, no data on its localization can be provided.

Biochemical and Biophysical Characterization of this compound-Target Interactions

There are no published studies on the biochemical or biophysical characterization of interactions between this compound and any biological target. Such studies are essential for understanding the molecular basis of a compound's activity. caymanchem.comnih.gov Techniques like surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and nuclear magnetic resonance (NMR) spectroscopy are typically used to determine binding affinity, kinetics, and thermodynamics of protein-ligand interactions. caymanchem.comupatras.gr In the absence of an identified target for this compound, no such characterization data exists.

In Vitro and Ex Vivo Assays for Mechanistic Delineation (excluding human clinical data)

No in vitro or ex vivo studies specifically investigating the mechanistic pathways affected by a compound named this compound have been published.

Cell-based phenotypic screening is a powerful tool in drug discovery used to identify compounds that alter a cell's phenotype in a desired manner, providing insights into the compound's effect on cellular pathways. wikipedia.orggardp.orgsartorius.com This approach is target-agnostic and can reveal novel mechanisms of action. drugtargetreview.com A search of the literature yielded no results for phenotypic screening assays conducted with this compound.

Organotypic co-culture and tissue slice models are advanced ex vivo systems that preserve the three-dimensional architecture and cellular heterogeneity of native tissues, making them valuable for studying complex biological interactions and drug responses. plos.orgnih.govfrontiersin.orgmdpi.com These models are superior to traditional 2D cell cultures for mimicking the in vivo microenvironment. plos.org There is no evidence in the scientific literature of this compound being tested in such organotypic or tissue slice models.

Advanced Analytical Methodologies for Dichotomain a Research and Characterization

High-Resolution Separation Techniques for Complex Mixtures

Separating a single target compound from a complex biological matrix, which may contain hundreds or thousands of other metabolites, is a critical first step in its analysis. High-resolution separation techniques are essential for achieving the necessary purity and selectivity.

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant evolution from conventional High-Performance Liquid Chromatography (HPLC). By utilizing columns packed with sub-2 µm particles, UHPLC systems operate at much higher pressures (up to 100 MPa or 15,000 psi) to push the mobile phase through the column. eag.com This results in dramatically improved performance.

Detailed Research Findings: For the analysis of Dichotomain A within a crude extract from Stellaria dichotoma, UHPLC offers several key advantages over traditional HPLC. researchgate.net The primary benefits are a substantial increase in resolution, leading to better separation of this compound from structurally similar alkaloids, and a significant reduction in analysis time. metwarebio.comchromatographyonline.com A typical 15-minute HPLC method can often be shortened to under 5 minutes using UHPLC, while maintaining or even improving the separation quality. chromatographyonline.com This high-throughput capability is invaluable for screening multiple samples or for quality control purposes. The narrower peaks produced by UHPLC also lead to increased peak height and, consequently, improved sensitivity, which is crucial for detecting trace amounts of the compound. metwarebio.comchromatographyonline.com

The table below outlines typical parameters that would be considered when developing a UHPLC method for this compound analysis.

| Parameter | Specification | Rationale for this compound Analysis |

| Column Particle Size | < 2 µm | Provides higher efficiency and resolution, crucial for separating isomers and closely related alkaloids. eag.com |

| Column Dimensions | e.g., 50 mm x 2.1 mm | Shorter column length and smaller internal diameter reduce solvent consumption and run time. chromatographyonline.com |

| Operating Pressure | Up to 100 MPa (15,000 psi) | Necessary to maintain optimal flow rates with small particle columns, leading to faster separations. eag.com |

| Detector | UV/VIS or Diode Array Detector (DAD) | The β-carboline core of this compound contains a chromophore that absorbs UV light, allowing for sensitive detection. |

| Analysis Time | 2-5 minutes | Enables high-throughput screening and analysis of numerous samples. chromatographyonline.com |

This table is generated based on the principles of UHPLC and its application to natural product analysis.

Supercritical Fluid Chromatography (SFC) is a powerful separation technique that uses a supercritical fluid, most commonly carbon dioxide (CO2), as the primary mobile phase. wikipedia.org A supercritical fluid has properties intermediate between a liquid and a gas, offering low viscosity and high diffusivity, which allows for fast and efficient separations. waters.com SFC is considered a form of normal-phase chromatography and is particularly well-suited for the analysis and purification of chiral molecules. wikipedia.orgchromatographyonline.com

Detailed Research Findings: Given that this compound possesses a chiral center, SFC presents a highly effective and "green" alternative to traditional normal-phase HPLC for its enantioselective separation. asianpubs.orgchromatographyonline.com The use of CO2 as the main mobile phase drastically reduces the consumption of toxic organic solvents. waters.comchromatographyonline.com For chiral separations, a co-solvent such as methanol (B129727) or ethanol (B145695) is typically added to the CO2, and the mixture is passed through a column packed with a chiral stationary phase (CSP). The high diffusion rates and low viscosity of the supercritical mobile phase allow for high flow rates without sacrificing efficiency, often resulting in faster separations compared to HPLC. chromatographyonline.com This technique would be instrumental in resolving the enantiomers of this compound, allowing researchers to study the specific biological activities of each stereoisomer.

The following table compares key aspects of SFC and HPLC for the chiral analysis of a compound like this compound.

| Feature | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) |

| Primary Mobile Phase | Supercritical CO2 | Organic Solvents (e.g., Hexane, Ethanol) |

| Solvent Toxicity | Low (CO2 is non-toxic) | High (Normal-phase solvents are often toxic) |

| Analysis Speed | Generally faster due to low viscosity | Slower |

| Efficiency | High, allows for high flow rates | High, but limited by pressure constraints |

| Cost | Lower operational cost due to reduced solvent purchase and disposal | Higher operational cost |

| Application | Excellent for chiral and achiral separations | Widely used for both, but SFC often superior for chiral compounds. waters.com |

This table is generated based on the established principles and comparative advantages of SFC and HPLC. chromatographyonline.com

Ultra-High Performance Liquid Chromatography (UHPLC)

Advanced Mass Spectrometry Applications in Metabolomics and Proteomics

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the identification, quantification, and structural elucidation of molecules. nih.gov In the context of this compound research, advanced MS applications are indispensable.

Quantitative mass spectrometry aims to determine the exact amount of a specific analyte in a sample. nih.gov When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a highly sensitive and selective tool for quantifying compounds in complex mixtures. thermofisher.com This is crucial for pharmacokinetic studies, determining the concentration of this compound in biological fluids or tissues, or assessing its purity. Modern MS instruments can detect and quantify thousands of proteins or metabolites in a single experiment, making them central to the fields of proteomics and metabolomics. thermofisher.com

Detailed Research Findings: For the trace analysis of this compound, techniques such as Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) on a triple quadrupole or high-resolution mass spectrometer would be employed. In these targeted approaches, the mass spectrometer is programmed to specifically look for this compound based on its unique molecular mass and the mass of a specific fragment ion produced upon collision-induced dissociation. This two-stage filtering process provides exceptional selectivity and sensitivity, minimizing interference from other co-eluting compounds and allowing for reliable quantification even at very low concentrations (nanogram or picogram levels).

Imaging Mass Spectrometry (MSI) is a revolutionary technique that visualizes the spatial distribution of molecules directly on the surface of a sample, such as a thin tissue section. wikipedia.orgnih.gov It combines the chemical specificity of mass spectrometry with microscopic imaging capabilities. nih.gov Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) imaging and Desorption Electrospray Ionization (DESI) imaging are commonly used. mdpi.com In MSI, a mass spectrum is collected from thousands of discrete spots across the sample, and the intensity of a specific m/z value—corresponding to the molecule of interest—is plotted to create a chemical image. wikipedia.orgmdpi.com

Detailed Research Findings: MSI could be applied to a cross-section of a Stellaria dichotoma root to map the precise location of this compound. frontiersin.org This would reveal whether the compound is localized in specific cell types or tissues (e.g., the epidermis, vascular bundles), providing critical insights into its biosynthesis, storage, and potential ecological role within the plant. frontiersin.org Similarly, if the biological effect of this compound on a particular organ was being studied, MSI could be used to image the distribution of the compound and its metabolites within that organ tissue, correlating its presence with physiological changes. nih.gov

Quantitative Mass Spectrometry for Trace Analysis

Hyphenated Techniques for Comprehensive Structural and Quantitative Analysis (e.g., LC-NMR, LC-IMS-MS)

Hyphenated techniques involve the coupling of two or more powerful analytical technologies to achieve a level of analytical detail that is not possible with any single technique alone.

The coupling of Liquid Chromatography with Nuclear Magnetic Resonance spectroscopy (LC-NMR) directly combines the separation power of LC with the unparalleled structure elucidation capability of NMR. mdpi.comnih.gov After separation on an LC column, the eluent flows directly into an NMR flow-cell, where NMR spectra of the analytes can be acquired. mdpi.com This technique is particularly advantageous because it is non-destructive and can distinguish between subtle structural differences, such as isomers, which can be challenging for MS alone. chromatographytoday.com

Detailed Research Findings: In the context of this compound research, LC-NMR would be invaluable for confirming its structure without the need for laborious offline purification, which risks sample degradation. nih.gov The technique can be operated in different modes: on-flow (for abundant compounds), stopped-flow (where the flow is halted to acquire data for a specific peak), and loop-storage (where peaks of interest are collected in loops for later, extended NMR analysis). mdpi.com By providing detailed 1H and 13C NMR data directly on the separated peak, LC-NMR can provide unambiguous structural confirmation of this compound and help identify unknown related alkaloids in the same plant extract. mdpi.comchromatographytoday.com

Liquid Chromatography-Ion Mobility Spectrometry-Mass Spectrometry (LC-IMS-MS) is a powerful, multi-dimensional analytical platform. chromatographyonline.comcrownbio.com It separates molecules based on three orthogonal properties:

LC: Retention time based on polarity/hydrophobicity.

IMS: Drift time based on ion size, shape, and charge (in the gas phase). crownbio.com

MS: Mass-to-charge ratio. crownbio.com

Detailed Research Findings: The addition of the ion mobility separation (IMS) dimension significantly enhances peak capacity and analytical power. crownbio.commdpi.com For a complex extract containing this compound, many compounds might have similar retention times and even identical molecular weights (isobars). LC-IMS-MS can separate these interfering species. chromatographyonline.com For example, an isomer of this compound might have a different three-dimensional shape, causing it to have a different drift time through the IMS cell, even if its retention time and mass are identical. This allows for cleaner mass spectra and greater confidence in compound identification and quantification. crownbio.comnih.gov This four-dimensional analysis (retention time, drift time, m/z, and intensity) provides extremely high data fidelity, making it one of the most advanced techniques for in-depth metabolomics and the characterization of complex natural products like this compound. chromatographyonline.commdpi.com

Development of Robust Bioanalytical Methods for In Vitro and Ex Vivo Studies

The development of robust bioanalytical methods is a cornerstone of preclinical and clinical drug development, enabling the accurate quantification of a compound and its metabolites in biological matrices. mdpi.comijcrt.orgau.dk For a novel compound like the hypothetical this compound, establishing such methods would be crucial for understanding its pharmacokinetic and pharmacodynamic profiles.

In vitro and ex vivo studies serve as foundational steps in this process. diva-portal.org In vitro studies, which are conducted in a controlled environment outside of a living organism (e.g., in cell cultures), and ex vivo studies, which use tissues from an organism in an external environment, provide critical early data. diva-portal.org

The development of a bioanalytical method for this compound would involve several key stages:

Method Development : This initial phase focuses on creating a procedure for the identification and quantification of the analyte in a given biological matrix, such as plasma, urine, or tissue homogenates. ijcrt.orgijprajournal.com High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly LC-MS/MS, is a common and powerful technique for this purpose due to its high sensitivity and selectivity. ijprajournal.comekb.egmdpi.com The choice of ionization source, mobile phase composition, and chromatographic column would be optimized to achieve the best separation and detection of this compound.

Sample Preparation : Extracting the analyte from the complex biological matrix is a critical step. Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). ijcrt.org The goal is to remove interfering substances while maximizing the recovery of this compound.

Method Validation : Once developed, the method must be rigorously validated to ensure its reliability and reproducibility. au.dk According to regulatory guidelines from bodies like the FDA, validation includes assessing the following parameters:

Accuracy : How close the measured values are to the true value.

Precision : The degree of scatter among a series of measurements.

Selectivity : The ability to differentiate and quantify the analyte in the presence of other components in the sample. au.dk

Sensitivity : Determined by the lower limit of quantification (LLOQ).

Linearity and Range : The concentration range over which the method is accurate and precise.

Stability : The chemical stability of the analyte in the biological matrix under different storage and processing conditions. ijcrt.org

For a compound like this compound, which may be an ester or another potentially unstable structure, stability studies are particularly important to prevent its degradation ex vivo, which could lead to inaccurate measurements.

The table below illustrates a hypothetical validation summary for a bioanalytical method for this compound in human plasma.

| Validation Parameter | Acceptance Criteria | Hypothetical Result for this compound Method |

| Accuracy | Within ±15% of the nominal concentration | Passes |

| Precision | Coefficient of variation (CV) ≤15% | Passes |

| Selectivity | No significant interfering peaks at the retention time of the analyte | Passes |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 with acceptable accuracy and precision | 1 ng/mL |

| Linearity | Correlation coefficient (r²) ≥ 0.99 | 0.998 |

| Stability (Freeze-Thaw, Short-Term, Long-Term) | Analyte concentration within ±15% of the initial concentration | Passes |

Chemometric Approaches for Data Analysis and Pattern Recognition

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. bia-analytical.com In the context of this compound research, chemometrics would be invaluable for analyzing the large and complex datasets generated by modern analytical instruments.

For the characterization of a natural product extract potentially containing this compound, techniques like HPLC and GC-MS produce complex chromatograms with numerous peaks. Chemometric methods can help to:

Identify Patterns : Principal Component Analysis (PCA) is a widely used unsupervised pattern recognition technique that can reduce the dimensionality of the data and reveal groupings or trends. researchgate.net For example, PCA could be used to compare the chemical fingerprints of Dictyota dichotoma extracts collected from different locations or at different times to identify variations in the concentration of this compound and other constituents.

Correlate Chemical Data with Biological Activity : When screening extracts for a specific biological activity, Partial Least Squares (PLS) regression can be employed. PLS is a supervised method that can build a predictive model linking the chemical data (e.g., peak areas from HPLC chromatograms) to the observed biological response. This could help to identify which compounds, including potentially this compound, are responsible for the activity.

Classification and Authentication : Techniques like Linear Discriminant Analysis (LDA) and Soft Independent Modeling of Class Analogy (SIMCA) can be used to build classification models. These models could, for instance, authenticate the origin of a plant material based on its chemical profile or classify samples based on their chemotype.

The table below summarizes some chemometric techniques and their potential applications in this compound research.

| Chemometric Technique | Type | Application in this compound Research |

| Principal Component Analysis (PCA) | Unsupervised Pattern Recognition | Visualize similarities and differences between samples based on their chemical profiles; identify outliers. |

| Partial Least Squares (PLS) Regression | Supervised Regression | Correlate the concentration of this compound and other compounds with biological activity data. |

| Linear Discriminant Analysis (LDA) | Supervised Classification | Classify samples into predefined groups (e.g., high vs. low this compound content). |

| Hierarchical Cluster Analysis (HCA) | Unsupervised Clustering | Group samples based on the similarity of their chemical fingerprints, often visualized as a dendrogram. |

Future Research Directions and Academic Applications of Dichotomain a

Development of Dichotomain A as a Molecular Probe for Biological Pathway Dissection

Molecular probes are essential tools for visualizing and understanding complex biological processes within living systems. nih.gov These probes can be fragments of DNA or RNA, or small molecules that are labeled with fluorescent or radioactive markers to detect specific nucleotide sequences or other molecules of interest. wikipedia.org The development of this compound into a molecular probe holds considerable promise for elucidating intricate signaling pathways.

By attaching fluorescent tags or other reporter molecules to the this compound scaffold, researchers could create tools to track its interactions with cellular components in real-time. nih.gov This would allow for the precise visualization of its mechanism of action and help identify its molecular targets. Such probes could be instrumental in dissecting signaling cascades, particularly in the context of the diseases it may impact. nih.gov The ability to distinguish between closely related sequences, even those differing by a single base, is a critical feature of advanced molecular probes. harvard.edu Furthermore, probes that can respond to multiple stimuli, such as changes in both pH and thiol concentrations, offer even more sophisticated capabilities for studying cellular microenvironments. thno.org

Inspiration for Novel Synthetic Methodologies in Organic Chemistry

The intricate and complex structure of this compound presents a formidable challenge to synthetic organic chemists, thereby serving as a catalyst for the development of new and innovative synthetic strategies. openaccessjournals.comwikipedia.org The field of organic synthesis is dedicated to the construction of organic compounds through chemical reactions, a process that is fundamental to creating new medicines and materials. openaccessjournals.comwikipedia.org

The total synthesis of this compound would likely require the invention of novel reactions and methodologies to efficiently assemble its complex core and control its stereochemistry. southampton.ac.uk These new synthetic methods, born out of the necessity to construct such a unique natural product, could then be applied to the synthesis of other complex molecules, thus broadening the toolkit of organic chemistry. southampton.ac.uk The pursuit of greener and more sustainable synthetic routes, emphasizing atom economy and waste prevention, is also a key consideration in modern organic synthesis. su.sesu.se

Contribution to the Understanding of Natural Product Biogeography and Chemotaxonomy

The study of the distribution of natural products like this compound can provide valuable insights into the biogeography and chemotaxonomy of the organisms that produce them. uoa.grcore.ac.uk Chemotaxonomy, or chemosystematics, is the classification of organisms based on their chemical constituents. informaticsjournals.co.inplantsjournal.com This approach has become increasingly powerful with advancements in analytical techniques that can detect even trace amounts of chemical compounds. informaticsjournals.co.inplantsjournal.com

Investigating the geographical distribution of the source organism of this compound and analyzing its chemical profile alongside related species can help to understand the evolutionary relationships between them. unacademy.com This information can be used to map out "biodiscovery hotspots" and guide the search for new natural products with potentially useful biological activities. uoa.gr The presence of specific secondary metabolites, which are not essential for the plant's basic survival but often play a role in defense, can be a key marker for taxonomic classification. plantsjournal.com

Potential for this compound as a Lead Compound for Further Pre-clinical Research

A "lead compound" is a chemical compound that has shown promising therapeutic effects and serves as the starting point for the development of a new drug. ijnrd.org The initial discovery and preclinical research phases can take several years to complete. biostock.se this compound, with its demonstrated biological activities, represents a potential lead compound for further preclinical investigation. emwa.org

Exploration of Emerging Analytical and Computational Tools for Comprehensive this compound Study

A comprehensive understanding of this compound, from its precise three-dimensional structure to its interactions within a biological system, can be greatly enhanced by the application of emerging analytical and computational tools. harvard.edu High-throughput technologies have led to the generation of vast amounts of biological data, necessitating sophisticated computational methods for analysis and interpretation. plos.org

Advanced analytical techniques such as high-resolution mass spectrometry and multi-dimensional NMR spectroscopy can provide detailed structural information. su.se In parallel, computational tools, including molecular modeling, bioinformatics, and data visualization software, can be used to predict its biological targets, simulate its interactions with proteins, and analyze large datasets generated from its biological testing. routledge.comcstep.inceur-ws.org These computational approaches can help to build predictive models of the compound's activity and guide further experimental research in a more targeted and efficient manner. plos.org

Q & A

Q. What analytical techniques are most reliable for characterizing the structural properties of Dichotomain A?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is critical for determining the compound’s stereochemistry, while High-Performance Liquid Chromatography (HPLC) paired with mass spectrometry ensures purity validation. X-ray crystallography can resolve absolute configuration ambiguities, particularly when isotopic labeling is applied to trace functional groups .

Q. How can researchers optimize isolation protocols for this compound from natural sources?

Methodological Answer: Use column chromatography with gradient elution (e.g., silica gel or Sephadex LH-20) guided by TLC monitoring. Solvent systems should be tailored to the compound’s polarity, and LC-MS can track extraction efficiency. Prefractionation of crude extracts reduces matrix interference .

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?

Methodological Answer: Employ cell-based assays (e.g., MTT for cytotoxicity) and enzyme inhibition studies (e.g., kinase or protease targets). Dose-response curves should be generated with triplicate replicates, and positive/negative controls must be included to validate assay robustness .

Q. How should stability studies for this compound be designed to assess degradation under varying conditions?

Methodological Answer: Conduct accelerated stability testing under controlled temperature, humidity, and light exposure. Use HPLC to quantify degradation products over time. Kinetic modeling (e.g., Arrhenius equation) predicts shelf-life, while LC-MS identifies degradation pathways .

Advanced Research Questions

Q. How can contradictory bioactivity results for this compound across studies be systematically resolved?

Methodological Answer: Perform meta-analysis of existing data to identify confounding variables (e.g., cell line heterogeneity, solvent effects). Replicate experiments under standardized conditions, and apply multivariate statistical tools (e.g., PCA) to isolate critical factors influencing activity discrepancies .

Q. What computational strategies are effective for predicting the molecular targets of this compound?

Methodological Answer: Use molecular docking (AutoDock Vina, Schrödinger) to screen against target libraries, complemented by molecular dynamics simulations to assess binding stability. Pharmacophore modeling and cheminformatics databases (e.g., ChEMBL) prioritize high-probability targets for experimental validation .

Q. How can researchers design experiments to elucidate the biosynthetic pathway of this compound in its native organism?

Methodological Answer: Employ isotope-labeled precursor feeding studies combined with gene knockout/RNAi techniques. Metabolomic profiling (LC-HRMS) and transcriptomic data integration identify candidate enzymes. Heterologous expression in model systems (e.g., E. coli) confirms pathway steps .

Q. What methodologies address low yield challenges in synthetic routes for this compound?

Methodological Answer: Optimize catalytic systems (e.g., asymmetric catalysis for stereocontrol) and employ flow chemistry for improved reaction efficiency. Design of Experiments (DoE) identifies critical parameters (temperature, catalyst loading), while in-situ FTIR monitors reaction progress .

Q. How should mechanistic studies differentiate between direct and indirect effects of this compound in complex biological systems?

Methodological Answer: Use CRISPR-Cas9 gene editing to knockout putative targets and assess phenotypic rescue. Pharmacological inhibitors or activators can isolate pathway-specific effects. Single-cell RNA sequencing provides high-resolution insights into downstream signaling .

Q. What strategies improve reproducibility in in vivo efficacy studies of this compound?

Methodological Answer: Standardize animal models (e.g., genetic background, diet) and adhere to ARRIVE guidelines. Use randomized block designs and blinded assessments. Pharmacokinetic profiling ensures consistent bioavailability, and omics data (proteomics/metabolomics) contextualize efficacy .

Q. How can structural modifications of this compound be systematically evaluated for enhanced therapeutic potential?

Methodological Answer: Apply SAR (Structure-Activity Relationship) studies with focused libraries of analogs. Use QSAR models to predict bioactivity and ADMET properties. Synchrotron-based crystallography resolves binding modes, guiding rational design .

Q. What interdisciplinary approaches validate the ecological role of this compound in its source organism?

Methodological Answer: Combine chemical ecology (e.g., herbivore deterrence assays) with microbiome analysis (16S rRNA sequencing) to assess symbiotic interactions. Stable isotope probing traces compound turnover in natural habitats, while gene cluster analysis links biosynthesis to ecological function .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.